molecular formula C18H16ClN5O2S B2753133 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 897620-83-6

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2753133
CAS RN: 897620-83-6
M. Wt: 401.87
InChI Key: JIRKXLCMBXAGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as TAK-659 and is a potent inhibitor of protein kinase B (AKT).

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

The compound's structure has been associated with the inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), indicating its potential in targeting cancer pathways. For instance, studies have investigated various heterocyclic analogs to improve metabolic stability, which is crucial for developing efficacious cancer therapies with reduced side effects (Stec et al., 2011).

Antimicrobial and Antitubercular Activity

Research into pyrimidine-based thiazolidinones and azetidinones, which share a similar structural framework, has shown these compounds to possess significant antibacterial, antifungal, and antitubercular properties against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Patel et al., 2006).

Corrosion Inhibition

Derivatives of the compound have been studied for their potential as corrosion inhibitors, showing promising results in protecting steel against corrosion in acidic and oil medium environments. This highlights their applicability in industrial processes and materials science (Yıldırım & Cetin, 2008).

Crystal Structure Analysis

The crystal structure of related chlorophenyl thiazole acetamide derivatives has been determined, providing insights into their molecular configurations and interactions. Such studies are fundamental for understanding the compound's reactivity and potential modifications for specific applications (Saravanan et al., 2016).

Photovoltaic and Non-linear Optical (NLO) Applications

Some studies have explored the photovoltaic efficiency and non-linear optical activities of benzothiazolinone acetamide analogs, suggesting their potential use in dye-sensitized solar cells (DSSCs) and as materials for optical modulation. This research avenue opens up potential applications in renewable energy and optical devices (Mary et al., 2020).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c19-12-4-6-13(7-5-12)22-17(26)24-18-23-15(11-27-18)9-16(25)21-10-14-3-1-2-8-20-14/h1-8,11H,9-10H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRKXLCMBXAGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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